1-Pentylcyclohexene

Description

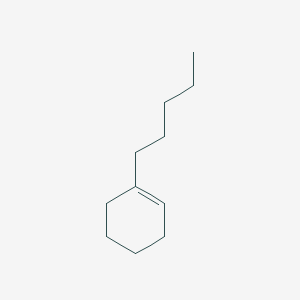

1-Pentylcyclohexene is a cyclohexene derivative substituted with a pentyl group at the 1-position. It is a volatile organic compound identified in natural products, particularly in the pericarp of Amomum tsao-ko (a medicinal and culinary plant). Its structure combines a cyclohexene ring with a linear alkyl chain, conferring hydrophobic properties and moderate thermal stability. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in plant matrices . Its concentration in plant tissues is influenced by post-harvest processing, including drying methods, which affect its volatility and stability .

Properties

CAS No. |

15232-85-6 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

1-pentylcyclohexene |

InChI |

InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3 |

InChI Key |

IOTQTOFPEVQVPG-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CCCCC1 |

Canonical SMILES |

CCCCCC1=CCCCC1 |

Other CAS No. |

15232-85-6 |

Synonyms |

1-Pentyl-1-cyclohexene |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Pentylcyclohexene can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexene with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial production methods may involve the catalytic hydrogenation of benzene to cyclohexane, followed by dehydrogenation to cyclohexene, and subsequent alkylation with pentyl halides . This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-Pentylcyclohexene undergoes various chemical reactions, including:

Reduction: Hydrogenation of this compound can yield cyclohexane derivatives using catalysts like palladium on carbon.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and halogenated cyclohexene derivatives .

Scientific Research Applications

1-Pentylcyclohexene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentylcyclohexene involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The compound may also undergo metabolic transformations, producing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Ethylcyclohexyl)-1-pentylcyclohexene

- Molecular Formula : C₁₉H₃₄

- Molecular Weight : 262.48 g/mol

- Occurrence : Detected in Rosa roxburghii fruit at 0.42 ± 0.01 mg/g .

- Structural Differences : Features an additional ethyl-substituted cyclohexyl group, increasing steric hindrance and hydrophobicity compared to 1-pentylcyclohexene. This substitution likely reduces volatility and alters intermolecular interactions.

- Analytical Data : Identified via GC-MS with a retention time of 18.66 minutes and characteristic mass fragments at m/z 220, 191, and 123 .

1-Phenylcyclohexene

- Molecular Formula : C₁₂H₁₄

- Molecular Weight : 158.24 g/mol

- Physical Properties : Boiling point = 213.6°C; melting point = -16.8°C .

- Structural Differences: Replaces the pentyl group with a phenyl ring, introducing aromaticity and π-π conjugation. This enhances stability but reduces solubility in nonpolar solvents compared to this compound.

- Synthetic Relevance : Synthesized via oxidation of cyclohexene derivatives, with purification by column chromatography .

D-Limonene

- Occurrence : Co-occurs with this compound in Amomum tsao-ko .

- Functional Differences: A monoterpene with a bicyclic structure, contrasting with the monocyclic this compound. Limonene exhibits higher volatility (boiling point = 176°C) and stronger odor activity, making it more relevant in flavor and fragrance applications.

- Correlation in Metabolism : Both compounds show positive correlations with heat-sensitive drying methods (e.g., oven-drying), suggesting shared thermal degradation or synthesis pathways .

Research Findings on Stability and Processing Effects

Impact of Drying Methods

This compound concentrations are significantly influenced by post-harvest processing:

- Increased by : Oven-drying (50°C), microwave drying (150 W), electric baking, and smoke drying.

- Decreased by : Air-drying, sun-drying, and freeze-drying .

This trend aligns with compounds like D-limonene and (E)-β-ocimene, indicating that moderate heat stabilizes or enhances their retention, while prolonged ambient drying promotes volatilization or oxidative degradation .

Metabolic Correlations

In Amomum tsao-ko, this compound is positively correlated with:

- Terpenoids: Linalool, nerolidol, and pinocarvone.

- Aldehydes: (E,E)-2,4-decadienal and nonanal. These correlations suggest synergistic biosynthesis or shared regulatory mechanisms under heat stress .

Data Tables

Table 1: Physical and Analytical Properties of this compound and Analogs

Table 2: Influence of Drying Methods on this compound Concentration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.